7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
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Overview
Description
7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a synthetic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinazoline core with a piperidine moiety, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride can be achieved through various synthetic routes. One common method involves the aza-reaction, where an imine and an electron-rich alkene undergo a coupling reaction . Other methods include microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
7-Fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
The uniqueness of this compound lies in its specific structural features, such as the presence of the piperidine moiety and the fluorine atom, which may confer distinct biological activities and pharmacokinetic properties .
Properties
IUPAC Name |
7-fluoro-2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O.2ClH/c1-10-18-14-8-12(16)2-3-13(14)15(20)19(10)9-11-4-6-17-7-5-11;;/h2-3,8,11,17H,4-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJIZJBFERNAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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